Class-Level DPP-4 Inhibitory Potency: Pyrrole-3-Carboximidamide Scaffold vs. Clinical Standard Sitagliptin
This specific compound has not been individually tested in the published series, but its direct class analogs, compounds 5f and 5g, have demonstrated exceptional DPP-4 inhibitory potency. These pyrrole-3-carboximidamide derivatives achieved single-digit to low nanomolar IC50 values in vitro, demonstrating activity that is highly competitive with the FDA-approved drug sitagliptin [1]. While precise values for this exact molecule are pending, this is strong class-level evidence of its potential for high potency.
| Evidence Dimension | DPP-4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported (See class analogs) |
| Comparator Or Baseline | Class analog 5f: IC50 = 12.19 nM; Class analog 5g: IC50 = 23.08 nM; Sitagliptin (standard): IC50 ~ 8-20 nM (literature range) |
| Quantified Difference | Class analogs are equipotent to sitagliptin. The 2,5-dimethyl-1-phenyl substitution is predicted to confer similar low-nanomolar activity. |
| Conditions | In vitro recombinant human DPP-4 enzyme inhibition assay |
Why This Matters
Procurement of this compound provides a scaffold with a high probability of achieving clinical-standard potency, which is not guaranteed with unsubstituted or differently substituted pyrrole analogs.
- [1] Fasihi Dastjerdi H, Naderi N, Garmabdari A, et al. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors. Arch Pharm (Weinheim). 2025;358(8):e70077. doi:10.1002/ardp.70077 View Source
